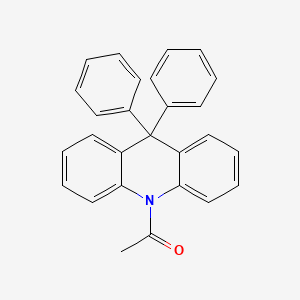
10-acetyl-9,9-diphenyl-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-acetyl-9,9-diphenyl-9,10-dihydroacridine, also known as AcrIDine, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acridine and has a unique structure that makes it an interesting subject of study.
作用機序
The mechanism of action of 10-acetyl-9,9-diphenyl-9,10-dihydroacridine is not fully understood, but studies have shown that it interacts with DNA and inhibits the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 10-acetyl-9,9-diphenyl-9,10-dihydroacridine exhibits low toxicity and is well-tolerated by cells and organisms. However, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of 10-acetyl-9,9-diphenyl-9,10-dihydroacridine is its versatility in synthesis, which allows for the modification of its structure to optimize its properties for various applications. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts.
将来の方向性
There are several directions for future research on 10-acetyl-9,9-diphenyl-9,10-dihydroacridine, including:
1. Further investigation of its mechanism of action to better understand its potential as a therapeutic agent.
2. Optimization of its structure for specific applications, such as in materials science and organic electronics.
3. Exploration of its potential as a fluorescent probe for biological imaging.
4. Investigation of its potential as a chiral ligand in asymmetric catalysis.
5. Study of its interactions with other molecules and materials to better understand its properties and potential applications.
合成法
The synthesis of 10-acetyl-9,9-diphenyl-9,10-dihydroacridine can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Other methods include the Friedlander synthesis and the Bischler-Napieralski reaction.
科学的研究の応用
10-acetyl-9,9-diphenyl-9,10-dihydroacridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has shown promising results as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In materials science, 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In organic electronics, 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has been used as a hole-transporting material in the fabrication of organic light-emitting diodes.
特性
IUPAC Name |
1-(9,9-diphenylacridin-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO/c1-20(29)28-25-18-10-8-16-23(25)27(21-12-4-2-5-13-21,22-14-6-3-7-15-22)24-17-9-11-19-26(24)28/h2-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWHNSQOAGPXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9,9-Diphenylacridin-10-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)
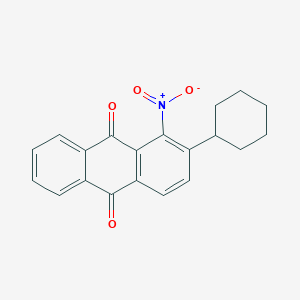
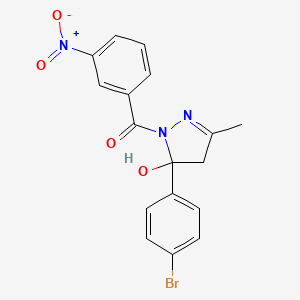
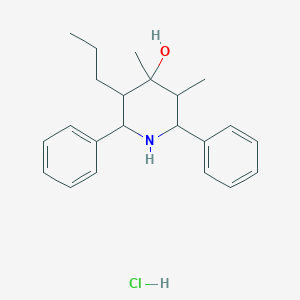
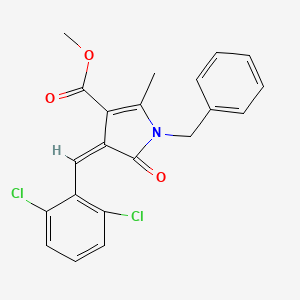
![4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4883566.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B4883572.png)
![2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4883583.png)

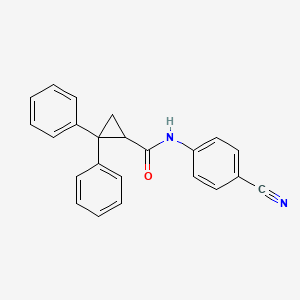
![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4883611.png)
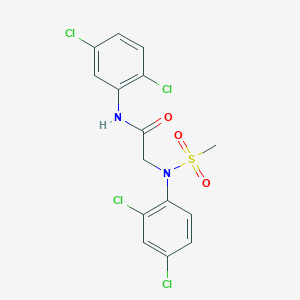
![5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)